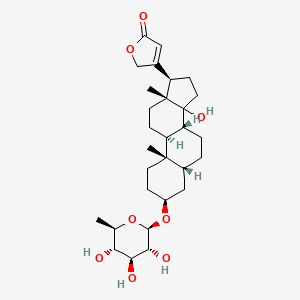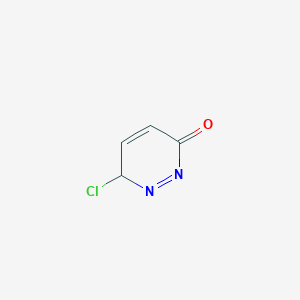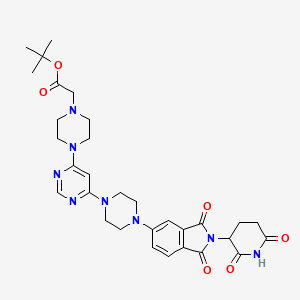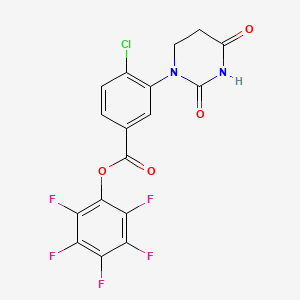
(2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand 25 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. E3 ligase Ligand 25 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 25 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of E3 ligase Ligand 25 is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Final Coupling: The final step involves coupling the synthesized core structure with specific ligands that enhance its binding affinity to E3 ligases.
Industrial Production Methods
Industrial production of E3 ligase Ligand 25 involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
E3 ligase Ligand 25 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bifunctional molecules.
Biology: Employed in studies of protein degradation pathways and ubiquitination processes.
Medicine: Investigated for its potential in targeted cancer therapies by inducing the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and chemical probes.
Mechanism of Action
E3 ligase Ligand 25 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 ligase Ligand 25 include:
Von Hippel-Lindau (VHL) Ligands: Used in the development of PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) Ligands: Employed in the design of PROTACs for degrading various target proteins.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Utilized in the creation of PROTACs for cancer therapy.
Uniqueness
E3 ligase Ligand 25 is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in targeted protein degradation. Its versatility in forming ternary complexes with various target proteins and E3 ligases sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H8ClF5N2O4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |
InChI Key |
ZOUXZDKKKNCUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


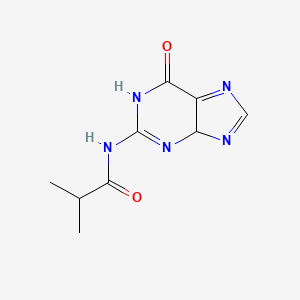

![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
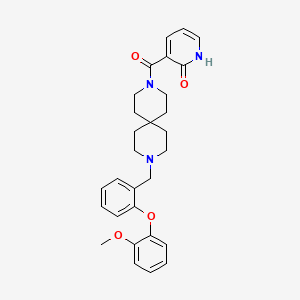
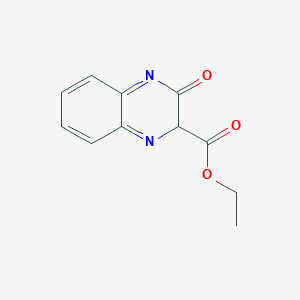

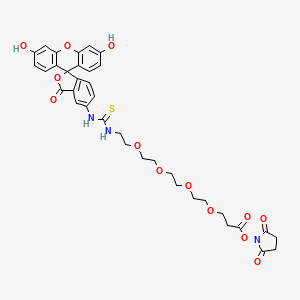
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
